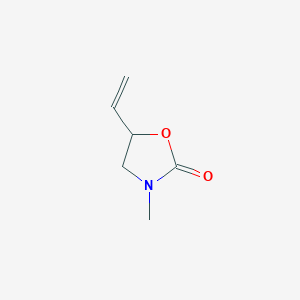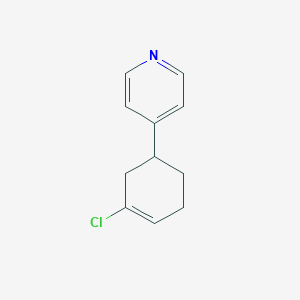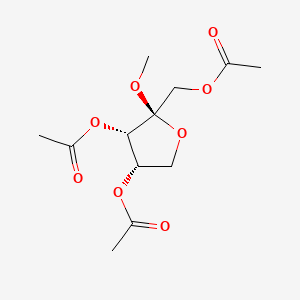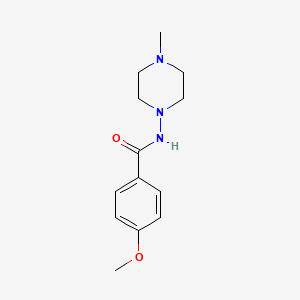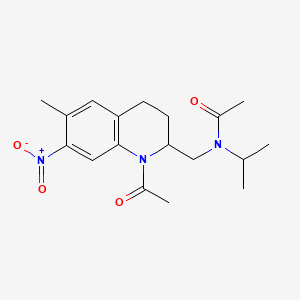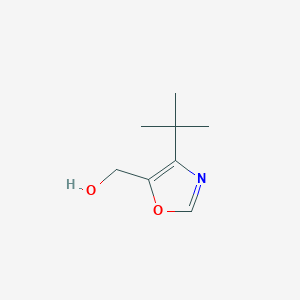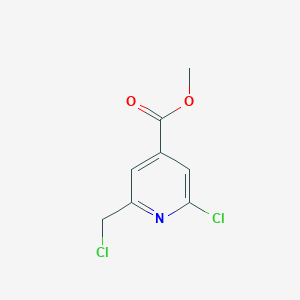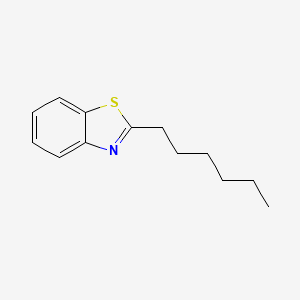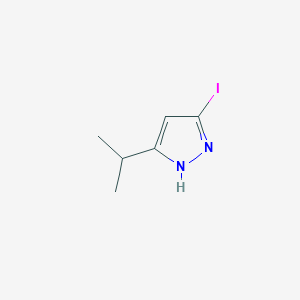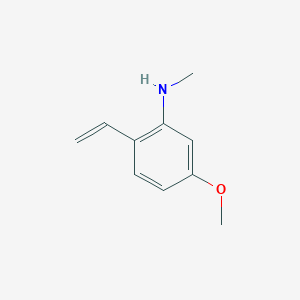![molecular formula C17H15Cl2NO5 B13965502 L-Tyrosine, N-[(2,4-dichlorophenoxy)acetyl]- CAS No. 50649-05-3](/img/structure/B13965502.png)
L-Tyrosine, N-[(2,4-dichlorophenoxy)acetyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Tyrosine, N-[(2,4-dichlorophenoxy)acetyl]- is a compound that combines the amino acid L-Tyrosine with a 2,4-dichlorophenoxyacetyl group. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosine, N-[(2,4-dichlorophenoxy)acetyl]- typically involves the reaction of L-Tyrosine with 2,4-dichlorophenoxyacetic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an organic solvent like dimethylformamide (DMF) and a base such as triethylamine to neutralize the by-products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
L-Tyrosine, N-[(2,4-dichlorophenoxy)acetyl]- can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of the tyrosine moiety can be oxidized to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atoms on the dichlorophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents such as palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium thiolate (KSH) in polar aprotic solvents.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of amines and reduced derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
L-Tyrosine, N-[(2,4-dichlorophenoxy)acetyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its antiproliferative activities against cancer cell lines such as MCF-7 and A549.
Industry: Utilized in the development of herbicides and plant growth regulators.
Mechanism of Action
The mechanism of action of L-Tyrosine, N-[(2,4-dichlorophenoxy)acetyl]- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit c-Met kinase, a receptor tyrosine kinase involved in cellular processes leading to cancer progression. The compound binds to the kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide.
L-Tyrosine derivatives: Various derivatives with different functional groups attached to the tyrosine moiety.
Uniqueness
L-Tyrosine, N-[(2,4-dichlorophenoxy)acetyl]- is unique due to its combined structure, which imparts specific biological activities not observed in its individual components. Its ability to inhibit c-Met kinase and its potential antiproliferative effects make it a compound of interest in medicinal chemistry .
Properties
CAS No. |
50649-05-3 |
|---|---|
Molecular Formula |
C17H15Cl2NO5 |
Molecular Weight |
384.2 g/mol |
IUPAC Name |
(2S)-2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C17H15Cl2NO5/c18-11-3-6-15(13(19)8-11)25-9-16(22)20-14(17(23)24)7-10-1-4-12(21)5-2-10/h1-6,8,14,21H,7,9H2,(H,20,22)(H,23,24)/t14-/m0/s1 |
InChI Key |
DZSVLRVQHPJQFF-AWEZNQCLSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)O |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


